Imidazo[1,5-A]pyrazin-8-amine

BTK Inhibition Kinase Selectivity B-cell Malignancies

Imidazo[1,5-A]pyrazin-8-amine (CAS 26538-77-2) is a heterocyclic building block that serves as the foundational scaffold for a broad and therapeutically diverse class of kinase inhibitors. This core structure, characterized by a fused imidazole and pyrazine ring system , provides a privileged geometry for ATP-binding site interactions, as evidenced by its application in developing potent and selective inhibitors against targets including Bruton's tyrosine kinase (BTK) , mTORC1/2 , PI3Kδ , IGF-1R , and ACK1.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 26538-77-2
Cat. No. B1506158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-A]pyrazin-8-amine
CAS26538-77-2
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C2C(=N1)N
InChIInChI=1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H,(H2,7,9)
InChIKeySMKLPBPDGBAFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,5-A]pyrazin-8-amine (CAS 26538-77-2): Core Scaffold for Kinase Inhibitor Procurement and Medicinal Chemistry Optimization


Imidazo[1,5-A]pyrazin-8-amine (CAS 26538-77-2) is a heterocyclic building block that serves as the foundational scaffold for a broad and therapeutically diverse class of kinase inhibitors [1]. This core structure, characterized by a fused imidazole and pyrazine ring system [2], provides a privileged geometry for ATP-binding site interactions, as evidenced by its application in developing potent and selective inhibitors against targets including Bruton's tyrosine kinase (BTK) [3], mTORC1/2 , PI3Kδ [4], IGF-1R [5], and ACK1 [6]. Its primary value proposition is not as a final drug molecule but as a versatile, high-purity (typically ≥95% ) synthetic intermediate that enables rapid exploration of structure-activity relationships (SAR) across multiple high-value therapeutic programs.

Imidazo[1,5-A]pyrazin-8-amine: Why Procurement of the Exact Core Scaffold is Critical for Kinase Inhibitor Development


Simple in-class substitution of Imidazo[1,5-A]pyrazin-8-amine with other fused pyrazine cores (e.g., imidazo[1,2-a]pyrazines or pyrazolo[1,5-a]pyrazines) is not a viable procurement strategy. While structurally similar scaffolds may appear interchangeable at first glance, they exhibit fundamentally different kinase selectivity profiles and potency driven by distinct hinge-binding interactions [1]. For instance, imidazo[1,5-a]pyrazine derivatives achieve sub-nanomolar BTK IC50 values (e.g., 0.19-1.8 nM) with high selectivity against EGFR [2], a profile not recapitulated by imidazo[1,2-a]pyrazine-based BTK inhibitors, which often show lower potency (IC50 = 400 nM) . Furthermore, the 8-amino substitution pattern on the imidazo[1,5-a]pyrazine core is essential for forming critical hydrogen bonds with the kinase hinge (e.g., Ser538 and Asp539 in BTK) [3], an interaction geometry that cannot be replicated by alternative regioisomers or core scaffolds. Procurement of the exact core is therefore mandatory to maintain SAR continuity and avoid costly, time-consuming re-optimization of lead series.

Quantitative Differentiation of Imidazo[1,5-A]pyrazin-8-amine-Based Inhibitors: A Comparative Evidence Guide for Scientific Procurement


Superior BTK Inhibitory Potency and Kinase Selectivity of 8-Amino-imidazo[1,5-a]pyrazine Derivatives Versus Acalabrutinib

Derivatives of Imidazo[1,5-A]pyrazin-8-amine demonstrate significantly higher biochemical potency against BTK compared to the FDA-approved covalent BTK inhibitor acalabrutinib. In a direct comparative study, the imidazo[1,5-a]pyrazine-based compound 38 exhibited a BTK IC50 of 1.8 nM, representing a 1.9-fold improvement in potency over acalabrutinib (IC50 = 3.4 nM) [1]. Furthermore, the imidazo[1,5-a]pyrazine derivatives displayed dramatically superior in vivo exposure, with an AUC0→12 h of 2625 ng*h/ml, which is 3.8-fold higher than acalabrutinib (AUC = 691 ng*h/ml). This enhanced exposure translated into a 1.9-fold improvement in in vivo tumor growth inhibition (T/C ratio of 15.6% vs. 30.4% for acalabrutinib) [2].

BTK Inhibition Kinase Selectivity B-cell Malignancies

High Kinase Selectivity of Imidazo[1,5-a]pyrazine Derivatives: Quantitative Comparison of BTK vs. EGFR Inhibition

A key differentiation of 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors is their high selectivity over EGFR, a common off-target liability for many kinase inhibitors. Quantitative data show that compound 41 exhibited a BTK IC50 of 0.19 nM while displaying an EGFR IC50 of >1000 nM, yielding a selectivity index of >5263-fold [1]. Similarly, compound 43 showed a BTK IC50 of 1.77 nM and an EGFR IC50 of 696.8 nM, providing a 394-fold selectivity window [2]. This level of selectivity is driven by specific interactions of the 8-amino-imidazo[1,5-a]pyrazine core with the BTK hinge region (Ser538 and Asp539) [3].

Kinase Selectivity BTK EGFR Off-Target Effects

Dual mTORC1/mTORC2 Inhibition: A Unique Pharmacological Profile Enabled by the Imidazo[1,5-a]pyrazine Core

Unlike first-generation mTOR inhibitors like rapamycin (sirolimus) which only inhibit mTORC1, derivatives of Imidazo[1,5-A]pyrazin-8-amine have been optimized to bind to and directly inhibit both mTORC1 and mTORC2 kinase complexes [1]. This dual inhibition profile is critical for overcoming feedback activation of the PI3K/AKT pathway often seen with mTORC1-specific inhibitors [2]. For instance, the imidazo[1,5-a]pyrazine-based compound 4c demonstrated oral bioavailability and concomitant inhibition of tumor growth in an MDA-MB-231 xenograft model, confirming in vivo target engagement and efficacy for both mTOR complexes [3].

mTOR Dual Inhibition Cancer Resistance

Extended Target Residence Time: Slow Off-Rate IGF-1R Inhibitors from the Imidazo[1,5-a]pyrazine Core

The imidazo[1,5-a]pyrazine scaffold has yielded inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R) with exceptionally long target residence times (slow off-rates). Specifically, compound 1 from this series demonstrated an inhibitor-IGF-1R half-life (t1/2) of 2.7 hours and a cellular IC50 of 3 nM [1]. In comparison, other compounds within the same series showed half-lives ranging from 1.6 to 133 hours, demonstrating that the core scaffold is tunable for optimizing drug-target residence time [2]. This is a key differentiator from many ATP-competitive kinase inhibitors that typically exhibit rapid dissociation kinetics.

IGF-1R Drug-Target Residence Time Slow Off-Rate Oncology

High-Value Research and Industrial Applications for Imidazo[1,5-A]pyrazin-8-amine (CAS 26538-77-2)


Medicinal Chemistry: Development of Next-Generation BTK Inhibitors with Improved Selectivity and In Vivo Efficacy

This core scaffold is ideal for structure-based drug design programs focused on creating reversible BTK inhibitors that outperform covalent inhibitors like acalabrutinib. As demonstrated, derivatives can achieve a 1.9-fold increase in biochemical potency (IC50 1.8 nM vs. 3.4 nM) and a 3.8-fold higher systemic exposure (AUC) leading to superior tumor growth inhibition (T/C ratio 15.6% vs. 30.4%) [1]. Additionally, the high selectivity over EGFR (>5000-fold) [2] minimizes off-target toxicity risks, making this scaffold highly attractive for developing safer and more effective therapies for B-cell malignancies and autoimmune diseases.

Oncology Research: Building Dual mTORC1/mTORC2 Inhibitors to Overcome Resistance to Rapamycin Analogs

The imidazo[1,5-a]pyrazine core uniquely enables the design of ATP-competitive inhibitors that bind to and inhibit both mTORC1 and mTORC2 [3]. This dual inhibition mechanism is crucial for shutting down the PI3K/AKT pathway more completely and preventing the feedback activation of AKT (pAkt elevation) that limits the clinical efficacy of rapalogs (mTORC1-selective inhibitors) [4]. Compound 4c, derived from this core, has shown oral bioavailability and significant tumor growth inhibition in preclinical models, validating this approach [5].

Chemical Biology and Target Validation: Creating Selective Probes for Kinase Profiling and Disease Modeling

The high kinase selectivity achievable with this scaffold [6] makes it a premier starting point for synthesizing high-quality chemical probes. These probes are essential for deconvoluting complex signaling pathways and validating new kinase targets (e.g., ACK1 [7], PI3Kδ [8]) in disease-relevant cellular and in vivo models. The well-defined SAR and availability of X-ray co-crystal structures [9] provide a robust framework for rationally designing probes with minimal polypharmacology, ensuring accurate target validation and biological interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,5-A]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.